molecular formula C8H6F2O B032684 2',5'-Difluoroacetophenone CAS No. 1979-36-8

2',5'-Difluoroacetophenone

Cat. No. B032684
CAS RN: 1979-36-8
M. Wt: 156.13 g/mol
InChI Key: HLAFIZUVVWJAKL-UHFFFAOYSA-N
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Patent
US07700655B2

Procedure details

Using 2′,5′-difluoroacetophenone and thiourea as the raw materials, the same operation as the Example 395(1) gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:9](=O)[CH3:10].[NH2:12][C:13]([NH2:15])=[S:14]>>[NH2:15][C:13]1[S:14][CH:10]=[C:9]([C:3]2[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=2[F:1])[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)C1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.